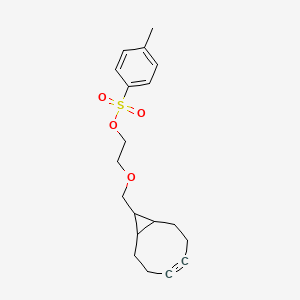

BCN-PEG1-OTs

Description

BCN-PEG1-OTs is a bifunctional linker compound featuring a bicyclo[6.1.0]nonyne (BCN) group and a p-toluenesulfonate (OTs) leaving group connected via a short polyethylene glycol (PEG1) spacer. The BCN group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a click chemistry reaction, while the OTs group facilitates nucleophilic substitution reactions (e.g., with amines or thiols) . This dual functionality allows BCN-PEG1-OTs to serve as a versatile crosslinker in bioconjugation, particularly in antibody-drug conjugate (ADC) synthesis and surface functionalization of biomaterials.

Properties

IUPAC Name |

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4S/c1-15-8-10-16(11-9-15)24(20,21)23-13-12-22-14-19-17-6-4-2-3-5-7-18(17)19/h8-11,17-19H,4-7,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHZCXNACUTRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2C3C2CCC#CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

BCN-PEG1-OTs is extensively used in:

Bioconjugation: It is used to attach biomolecules such as proteins, nucleic acids, and small molecules to various substrates.

Drug Delivery: The PEG linker improves the solubility and biocompatibility of drug molecules, enhancing their delivery to target sites.

Imaging: Conjugation with imaging agents allows for visualization and tracking of cellular processes.

Materials Science: It is used in the development of functional materials with specific properties.

Mechanism:

Bioorthogonal Click Reaction: BCN-PEG1-OTs reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage without interfering with native biological processes.

Molecular Targets and Pathways: The compound targets azide-functionalized molecules, facilitating their conjugation to various substrates.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

| Property | BCN-PEG1-OTs | BCN-PEG1-Val-Cit-OH | NH2-PEG1-Val-Cit-PAB-OH |

|---|---|---|---|

| Reactive Groups | BCN, OTs | BCN, Val-Cit, -OH | NH2, Val-Cit, PAB-OH |

| Molecular Weight | ~350–400 g/mol | 565.66 g/mol | 494.59 g/mol |

| Cleavability | Non-cleavable | Protease-cleavable | Enzyme- and pH-sensitive |

| Primary Use | Bioconjugation | ADC synthesis | Targeted drug delivery |

| Key Advantage | Dual reactivity | Controlled drug release | Enzyme-responsive |

Table 2. Reactivity Profiles

| Compound | Click Chemistry (SPAAC) | Nucleophilic Substitution | Amine Coupling |

|---|---|---|---|

| BCN-PEG1-OTs | Yes | Yes (via OTs) | No |

| BCN-PEG1-Val-Cit-OH | Yes | No | No |

| NH2-PEG1-Val-Cit-PAB-OH | No | No | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.